REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1.C(OC([N:21]1[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]1)=O)(C)(C)C.O>C(OCC)C>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:24]2[CH2:25][CH2:26][NH:21][CH2:22][CH:23]=2)=[N:8][CH:9]=1
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Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
2.1 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)=O
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Name
|
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Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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The residue was treated with thionyl chloride (3 g) for 24 hours
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
the concentrated reaction solution
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
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Type
|
CUSTOM
|
Details
|
MS (ESI): 195 (M+H+) was obtained in this way
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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ClC=1C=CC(=NC1)C=1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |